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Introduction
4-(6-Hydrazinylpyrimidin-4-yl)morpholine is a heterocyclic organic compound featuring a

pyrimidine ring substituted with both a morpholine and a hydrazine group. The presence of

these functional groups makes it a valuable building block in medicinal chemistry and drug

discovery. The morpholine moiety is a common pharmacophore known to improve the

pharmacokinetic profile of drug candidates, while the pyrimidine core is prevalent in numerous

biologically active molecules, including kinase inhibitors. The hydrazine group offers a reactive

handle for further chemical modifications, allowing for the synthesis of diverse compound

libraries for screening.

This technical guide provides a comprehensive overview of 4-(6-Hydrazinylpyrimidin-4-
yl)morpholine, including its chemical properties, supplier information, and its potential role in

targeting key signaling pathways relevant to cancer and other diseases.
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The fundamental properties of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine are summarized in

the table below. This information is crucial for laboratory handling, experimental design, and

computational modeling.

Property Value Reference

CAS Number 5767-36-2 [1]

Molecular Formula C₈H₁₃N₅O [2]

Molecular Weight 195.22 g/mol [2]

Purity Typically ≥98% [2]

InChI Key
XWDNLTCJJYYYCI-

UHFFFAOYSA-N
[2]

Table 1: Physicochemical Properties of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine

Several chemical suppliers offer 4-(6-Hydrazinylpyrimidin-4-yl)morpholine for research

purposes. The table below lists some of these suppliers, though availability and product

specifications should be confirmed directly with the vendor.

Supplier Product Number (Example) Purity

Fluorochem - 98%

Toronto Research Chemicals H955798 Not specified

CymitQuimica - 98%

Table 2: Supplier Information for 4-(6-Hydrazinylpyrimidin-4-yl)morpholine

Synthesis
While a specific, detailed experimental protocol for the synthesis of 4-(6-Hydrazinylpyrimidin-
4-yl)morpholine is not readily available in the public domain, a general synthetic route can be

inferred from standard organic chemistry principles and published procedures for analogous
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compounds. The synthesis likely involves the reaction of a di-substituted pyrimidine with

morpholine, followed by the introduction of the hydrazine group.

A plausible synthetic workflow is outlined below. This diagram is a conceptual representation

and would require optimization of reaction conditions, solvents, and purification methods.

Conceptual Synthesis Workflow

4,6-Dichloropyrimidine

Nucleophilic Aromatic Substitution
with Morpholine

4-Chloro-6-morpholinopyrimidine

Hydrazinolysis

4-(6-Hydrazinylpyrimidin-4-yl)morpholine

Click to download full resolution via product page

A conceptual workflow for the synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine.

Potential Biological Activity and Signaling Pathways
The structural motifs within 4-(6-Hydrazinylpyrimidin-4-yl)morpholine strongly suggest its

potential as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR signaling pathway. This

pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its
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dysregulation is a hallmark of many cancers.[1][3][4][5][6] The pyrimidine core can act as a

scaffold to interact with the ATP-binding pocket of kinases, while the morpholine group can

enhance binding affinity and selectivity.

The PI3K/Akt/mTOR pathway is a complex network of protein interactions. A simplified

representation of this pathway is provided below, highlighting key components that could be

targeted by inhibitors.

PI3K/Akt/mTOR Signaling Pathway
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A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Compounds with a similar 4-morpholino-pyrimidine scaffold have been investigated as

inhibitors of mTOR and PI3K.[7] Therefore, it is plausible that 4-(6-Hydrazinylpyrimidin-4-
yl)morpholine could exhibit inhibitory activity against these or other related kinases.

Experimental Protocols for Kinase Inhibition Assays
To evaluate the potential of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine as a kinase inhibitor, in

vitro kinase assays are essential. Below are generalized protocols for PI3K and mTOR kinase

assays. These protocols would need to be adapted and optimized for the specific kinase

isoform and assay format being used.

General PI3K Kinase Assay Protocol
This protocol outlines a common method for measuring PI3K activity, often using a

luminescence-based readout to quantify ATP consumption.
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Step Procedure

1. Reagent Preparation

Prepare kinase reaction buffer, PI substrate,

PI3K enzyme solution, and the test compound

(4-(6-Hydrazinylpyrimidin-4-yl)morpholine) at

various concentrations.

2. Reaction Setup

In a 96-well plate, add the test compound and

the reaction buffer containing the PI substrate

and PI3K enzyme.

3. Initiation
Start the kinase reaction by adding a solution of

PIP2 and ATP.

4. Incubation

Incubate the reaction mixture for a defined

period (e.g., 60 minutes) at a controlled

temperature.

5. Termination & Detection

Stop the reaction and add a detection reagent

(e.g., ADP-Glo™) to measure the amount of

ADP produced, which is proportional to kinase

activity.

6. Data Analysis
Measure luminescence and calculate the IC₅₀

value of the test compound.

Table 3: Generalized Protocol for a PI3K Kinase Assay.[8]

General mTOR Kinase Assay Protocol
This protocol describes a typical in vitro assay to measure the kinase activity of mTORC1.
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Step Procedure

1. Immunoprecipitation
Immunoprecipitate mTORC1 complexes from

cell lysates.

2. Substrate Preparation
Prepare a purified, inactive substrate for

mTORC1 (e.g., 4E-BP1).

3. Kinase Reaction

Resuspend the immunoprecipitated mTORC1 in

a kinase assay buffer containing the substrate,

ATP, and the test compound at various

concentrations.

4. Incubation Incubate the reaction at 30°C for 30-60 minutes.

5. Termination
Stop the reaction by adding SDS-PAGE sample

buffer.

6. Detection

Analyze the phosphorylation of the substrate by

Western blotting using a phospho-specific

antibody.

7. Data Analysis

Quantify the band intensities to determine the

inhibitory effect of the compound and calculate

its IC₅₀.

Table 4: Generalized Protocol for an mTORC1 Kinase Assay.[9][10][11]

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
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In Vitro Kinase Inhibition Assay Workflow
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A generalized workflow for an in vitro kinase inhibition assay.

Conclusion
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4-(6-Hydrazinylpyrimidin-4-yl)morpholine is a readily accessible chemical scaffold with

significant potential for the development of novel kinase inhibitors. Its structural features

suggest a likely interaction with the PI3K/Akt/mTOR signaling pathway, a critical target in

oncology and other therapeutic areas. The experimental protocols outlined in this guide provide

a starting point for researchers to investigate the biological activity of this compound and its

derivatives. Further studies, including detailed synthesis optimization, comprehensive kinase

profiling, and cell-based assays, are warranted to fully elucidate the therapeutic potential of this

promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1356604#4-6-hydrazinylpyrimidin-4-yl-morpholine-
cas-number-and-supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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